molecular formula C21H20N4O B2996122 N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396791-01-7

N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2996122
CAS No.: 1396791-01-7
M. Wt: 344.418
InChI Key: QCEHSGQFDQCYDX-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a biphenyl group, a pyrrolidine ring, and a pyridazine core, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Pyridazine Ring Construction: The pyridazine core is often constructed via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyridazine intermediate.

    Amide Bond Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the biphenyl or pyridazine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-biphenyl]-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
  • N-([1,1’-biphenyl]-2-yl)-6-(morpholin-1-yl)pyridazine-3-carboxamide
  • N-([1,1’-biphenyl]-2-yl)-6-(azepan-1-yl)pyridazine-3-carboxamide

Uniqueness

N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different ring structures.

Properties

IUPAC Name

N-(2-phenylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c26-21(19-12-13-20(24-23-19)25-14-6-7-15-25)22-18-11-5-4-10-17(18)16-8-2-1-3-9-16/h1-5,8-13H,6-7,14-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEHSGQFDQCYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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